2-Nitro-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Nitro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2. It is a yellow crystalline solid known for its strong irritant properties. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)benzonitrile is used in the preparation of other chemical compounds, such as 2-nitro-4-(trifluoromethyl)benzaldehyde. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including herbicides and insecticides. Its unique chemical properties make it valuable in organic synthesis and material science research .
Safety and Hazards
2-Nitro-4-(trifluoromethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitro-4-(trifluoromethyl)benzonitrile . Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. Moreover, individual factors like genetic makeup, age, and health status can also influence its efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Nitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 4-(trifluoromethyl)benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. Another method involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of catalysts such as cuprous bromide and nickel bromide, under nitrogen protection and at elevated temperatures (185-195°C) for several hours .
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of mixed acids for nitration and the employment of specific catalysts to enhance reaction efficiency are common practices .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Reduction: 2-Amino-4-(trifluoromethyl)benzonitrile.
Substitution: Products vary based on the substituent introduced
Comparison with Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzonitrile
- 4-Chloro-3-nitrobenzotrifluoride
Comparison: 2-Nitro-4-(trifluoromethyl)benzonitrile is unique due to its combination of a nitro group and a trifluoromethyl group on the benzene ring, which imparts distinct reactivity and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCWLXXZTCLGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228423 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-94-9 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 778-94-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6Z0MKD079 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advancements in the synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile?
A: Recent research has focused on improving the synthesis of this compound to enhance efficiency and cost-effectiveness. One notable advancement involves a novel method employing a combination of cuprous bromide or nickel bromide with methylimidazole ionic liquid as catalysts during the reaction of 3-nitro-4-chlorobenzotrifluoride with a cyanide source []. This method, conducted at temperatures between 185-195°C, significantly improves both the selectivity and conversion rate compared to previous methods. This optimized process offers a more practical and economically viable approach for large-scale production of this compound [, ].
Q2: Why is this compound considered a valuable compound in chemical synthesis?
A: this compound serves as a crucial building block in organic synthesis. Its structure, containing both a nitrile group and a trifluoromethyl group, makes it highly reactive and versatile for various chemical transformations. This allows for the synthesis of a diverse range of complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. Its availability through efficient synthetic routes further strengthens its importance in chemical research and development [].
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